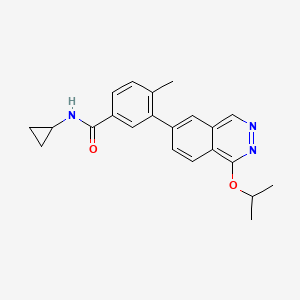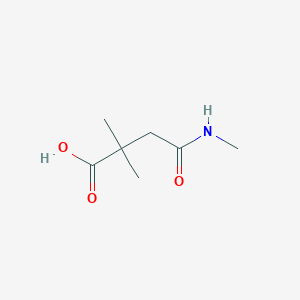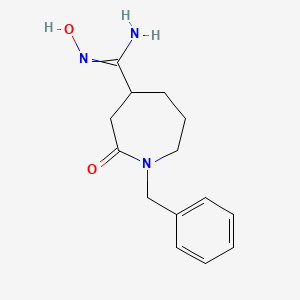
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate is a complex organic compound that combines several functional groups, including silyl ethers, glucuronides, and acetates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate typically involves multiple steps. The process begins with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base like imidazole. This is followed by the glycosylation of genistein with a glucuronic acid derivative. The final step involves acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The silyl ether groups can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of silyl ethers.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.
Scientific Research Applications
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Used in the synthesis of specialized materials and compounds.
Mechanism of Action
The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and affect gene expression. These actions are mediated through its functional groups, which can interact with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- **4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
- **tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
What sets 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for specialized research applications.
Properties
Molecular Formula |
C34H40O14Si |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H40O14Si/c1-17(35)43-28-29(44-18(2)36)31(45-19(3)37)33(47-30(28)32(40)41-7)46-22-14-24(38)26-25(15-22)42-16-23(27(26)39)20-10-12-21(13-11-20)48-49(8,9)34(4,5)6/h10-16,28-31,33,38H,1-9H3/t28-,29-,30-,31+,33+/m0/s1 |
InChI Key |
SKVQXWDWPUQXHW-XRFYEMKBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
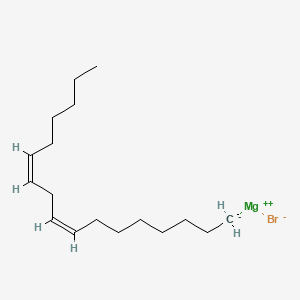
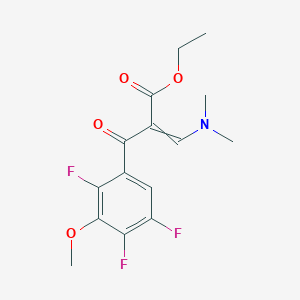

![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
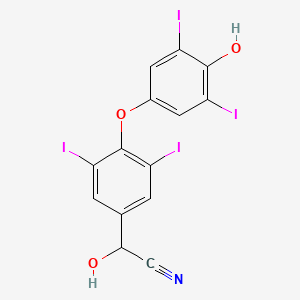
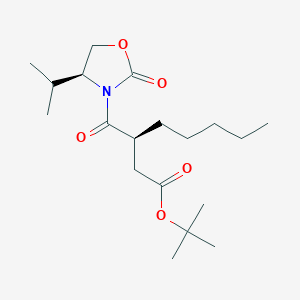
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
